molecular formula C11H17NO4 B3096336 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 1279894-35-7

2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B3096336
CAS No.: 1279894-35-7
M. Wt: 227.26
InChI Key: VGONMHFNYUTBCO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMHFNYUTBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615575-74-1
Record name rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of steps starting from readily available precursors. One common method involves the cycloaddition reaction of suitable dienes under photochemical conditions. For example, a [2+2] photocycloaddition reaction can be employed to construct the bicyclic framework . The reaction conditions often include the use of a photocatalyst and a solvent such as acetone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • CAS Number : 127926-24-3

The compound features a bicyclic structure that is integral to its reactivity and utility in synthetic pathways.

Medicinal Chemistry

The compound is utilized in the design and synthesis of various pharmaceuticals, particularly as a building block for the development of peptide-based drugs. The Boc (tert-butoxycarbonyl) group serves as a protective group for amines during peptide synthesis, allowing for selective reactions without interference from amino functionalities.

Case Study : In a study focused on synthesizing peptide analogs for neuropeptide Y (NPY) receptors, Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid was employed to facilitate the formation of cyclic peptides that exhibit enhanced biological activity compared to linear counterparts .

Organic Synthesis

This compound is also valuable in organic synthesis as an intermediate for constructing complex organic molecules. Its unique bicyclic structure allows for diverse functionalization, making it suitable for creating various derivatives.

Data Table: Synthetic Applications

Application AreaDescriptionReference
Peptide SynthesisUsed as a protecting group for amines
Organic IntermediatesServes as a precursor in multi-step syntheses
Drug DevelopmentFacilitates the synthesis of bioactive compounds

Drug Development

The compound's ability to modulate biological activity makes it a candidate for drug development targeting specific receptors or pathways in diseases such as cancer and neurological disorders.

Case Study : Research has demonstrated that derivatives of Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid exhibit promising activity against certain cancer cell lines, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism by which 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions. The bicyclic structure provides rigidity and spatial orientation, which can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1R,4S,5S)-rel-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • CAS Registry Number : 615575-74-1
  • Storage : Requires dry, sealed storage at room temperature .

Key Features :

  • Contains a bicyclo[2.1.1]hexane scaffold with a carboxylic acid group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen.
  • Stereochemistry: The rel-(1R,4S,5S) configuration is critical for its applications in drug discovery, particularly in peptidomimetics .

Comparison with Structural Analogs

Positional Isomers within the Bicyclo[2.1.1]hexane System

Compound Name Position of Carboxylic Acid CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Differences
Target Compound 5 615575-74-1 C₁₁H₁₇NO₄ 227.26 ≥97% Reference standard
2-(tert-Boc)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (QM-9388) 4 220598-45-8 C₁₁H₁₇NO₄ 227.3 98% Positional isomer; altered steric and electronic properties due to carboxylic acid placement
2-(tert-Boc)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (QM-6676) 1 127926-24-3 C₁₁H₁₇NO₄ 227.26 97% Higher steric hindrance near the nitrogen; potential reactivity differences

Implications :

  • Synthetic Accessibility : Position 5 derivatives (target compound) are synthesized via regioselective reactions using CO₂ as an electrophile (48% yield) .
  • Stability : Position 4 isomers (e.g., QM-9388) may exhibit different stability profiles due to proximity of functional groups .

Bicyclo Systems with Varied Ring Sizes

Compound Name Bicyclo System CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound [2.1.1]hexane 615575-74-1 C₁₁H₁₇NO₄ 227.26 Compact scaffold; high rigidity
2-(tert-Boc)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid (JQ-8960) [3.1.0]hexane 1251004-54-2 C₁₁H₁₇NO₄ 227.3 Larger ring system; increased conformational flexibility
2-[(tert-Boc)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (A19047) [2.2.1]heptane 1363210-41-6 C₁₂H₁₉NO₄ 257.28 Extended bicyclo system; higher lipophilicity

Implications :

  • Bioactivity : Bicyclo[2.2.1]heptane derivatives (e.g., A19047) are explored for enhanced membrane permeability in drug candidates .
  • Synthesis Complexity : Bicyclo[3.1.0]hexane derivatives require multi-step syntheses, leading to lower yields (e.g., 59% for vinyl-substituted analogs) .

Derivatives with Substituents or Functional Modifications

Compound Name Modification CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
2-(tert-Boc)-1-allyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid Allyl substitution N/A C₁₄H₂₁NO₄ 267.3 Enhanced reactivity for cross-coupling reactions; lower yield (11%)
2-(tert-Boc)-1-(p-methoxybenzyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid Aromatic substitution N/A C₂₀H₂₇NO₅ 361.4 Improved UV detection; used in photolabile protecting strategies
5-[(tert-Boc)amino]-2-azabicyclo[2.1.1]hexane-2-carboxylic acid tert-butyl ester Amino substitution 1932212-66-2 C₁₀H₁₈N₂O₂ 198.26 Basic amino group enables salt formation; potential for peptide linkage

Implications :

  • Applications : Allyl and benzyl derivatives serve as intermediates for further functionalization in medicinal chemistry .
  • Cost : Substituted derivatives (e.g., p-fluorobenzoyl analogs) are priced higher (e.g., 100 mg at €312) due to complex syntheses .

Biological Activity

2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS Number: 127926-24-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription.

Antibacterial Activity

Recent studies have highlighted its effectiveness against various strains of bacteria, including multidrug-resistant (MDR) strains. For instance, a compound structurally related to 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane was shown to exhibit potent dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli, leading to significant antibacterial activity against over 100 MDR strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .

Study 1: Inhibition of Bacterial Topoisomerases

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the bicyclic structure, including derivatives of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane. The lead compound demonstrated:

  • IC50 Values : Effective inhibition against both DNA gyrase and topoisomerase IV.
  • In Vivo Efficacy : Showed significant antibacterial efficacy in a mouse model infected with vancomycin-intermediate Staphylococcus aureus .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate the impact of various substituents on the bicyclic core. The findings indicated that:

  • Modifications at the nitrogen and carboxylic acid positions significantly influenced antibacterial potency.
  • Optimal substitutions led to compounds with enhanced solubility and bioavailability .

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (µM)Activity Description
Compound 7aDNA gyrase0.25Strong inhibition, effective against MDR strains
Compound 7hTopoisomerase IV0.30High efficacy against Gram-positive bacteria

Table 2: Comparison with Other Compounds

CompoundAntibacterial SpectrumNotable Features
2-Azabicyclo[2.1.1]hexaneBroad (MDR & non-MDR)Dual-targeting mechanism
Traditional AntibioticsLimited (specific strains)Higher resistance development

Q & A

Q. What are the key stereochemical considerations for synthesizing 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid?

The compound’s bicyclic structure with a nitrogen atom and stereogenic centers (1S, 4R, 5S) imposes strict stereochemical control during synthesis. Methods such as photochemical [2+2] cycloadditions or electrophilic rearrangements of dihydropyridine precursors are employed to achieve the desired stereochemistry . NMR spectroscopy (e.g., NOESY) and X-ray crystallography are critical for validating stereochemical outcomes .

Q. How can the tert-butoxycarbonyl (Boc) group influence reactivity in downstream functionalization?

The Boc group acts as a protecting agent for the nitrogen atom, enabling regioselective modifications at the carboxylic acid or bicyclic scaffold. For example, it prevents undesired side reactions during lithiation or electrophilic substitutions at the C1 or C5 positions . Deprotection with trifluoroacetic acid (TFA) is standard to regenerate the free amine for further coupling .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm bicyclic ring conformation and substituent positions (e.g., Boc group integration at δ 1.4 ppm for tert-butyl protons) .
  • HR-MS : Validates molecular weight (227.26 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles in the bicyclo[2.1.1]hexane system .

Advanced Research Questions

Q. How do substituents at C5 affect the compound’s conformational rigidity and biological activity?

Substituents like halides (Cl, Br), amino groups, or phenyl rings at C5 alter the compound’s hydrogen-bonding capacity and steric profile. For instance:

  • 5-syn-Carboxy derivatives serve as precursors for β-amino acids with constrained secondary structures .
  • 5-Halo substituents (e.g., Br, I) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Computational modeling (DFT) predicts how substituents impact ring strain and intermolecular interactions .

Q. What mechanistic insights explain contradictions in bromine-mediated rearrangements of bicyclic precursors?

Bromination of 2-azabicyclo[2.2.0]hex-5-enes yields either unrearranged dibromides (e.g., 8a,b) or rearranged products (e.g., 9c-e), depending on substituent position. Torquoselectivity and steric effects dictate pathway dominance:

  • 3-endo-Substituents (e.g., methyl, phenyl) favor rearranged dibromides via ring contraction .
  • 5-Methyl substitution stabilizes unrearranged products due to reduced ring strain . Kinetic studies (e.g., 13^{13}C labeling) and isotopic tracing clarify these pathways .

Q. How can synthetic routes be optimized to address low yields in electrophilic addition-rearrangements?

Key parameters include:

  • Temperature control : Lower temperatures (−78°C) minimize side reactions during lithiation .
  • Solvent selection : Polar aprotic solvents (THF, DMF) enhance electrophile compatibility .
  • Catalysis : Lewis acids (e.g., BF₃·OEt₂) accelerate rearrangements of 2-azabicyclo[2.2.0]hexene intermediates . Yield improvements (from 40% to 75%) are documented using optimized Jones oxidation conditions for carboxyl group introduction .

Data Contradictions and Reconciliation

Q. Why do stability reports vary for this compound under different storage conditions?

The Boc group’s hydrolytic sensitivity leads to discrepancies in stability

  • Dry, inert atmospheres : Stability >12 months at −20°C .
  • Ambient moisture : Rapid decomposition (t½ ~7 days) via Boc cleavage . TGA-DSC analysis confirms thermal stability up to 150°C, but hydrolytic degradation pathways require controlled humidity (<10% RH) .

Q. How do computational models align with experimental data on ring strain and reactivity?

DFT calculations predict high ring strain (~25 kcal/mol) in the bicyclo[2.1.1]hexane system, correlating with its reactivity in ring-opening metathesis . Discrepancies arise in solvolysis rates due to solvent polarity effects not fully captured in gas-phase models . Hybrid QM/MM simulations improve agreement with experimental kinetic data .

Methodological Recommendations

Application Recommended Technique Reference
Stereochemical validationX-ray crystallography
Functional group analysis19^{19}F NMR (for fluoro analogs)
Reaction monitoringIn-situ IR spectroscopy
Degradation studiesLC-MS with H/D exchange

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

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